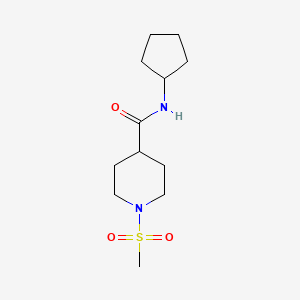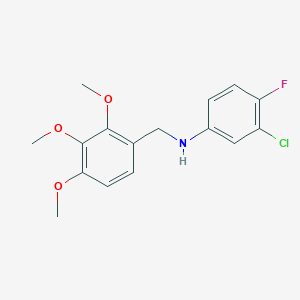![molecular formula C15H17O2P B5880408 [bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
[bis(4-methylphenyl)phosphoryl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(4-methylphenyl)phosphoryl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [bis(4-methylphenyl)phosphoryl]methanol is not fully understood, but it is believed to act as a phosphorus-based flame retardant by forming a protective char layer on the surface of the polymer. In biomedical research, [bis(4-methylphenyl)phosphoryl]methanol has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects
[bis(4-methylphenyl)phosphoryl]methanol has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have shown that [bis(4-methylphenyl)phosphoryl]methanol can reduce oxidative stress and inflammation in cells, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [bis(4-methylphenyl)phosphoryl]methanol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that [bis(4-methylphenyl)phosphoryl]methanol is relatively expensive compared to other chemicals, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on [bis(4-methylphenyl)phosphoryl]methanol, including:
1. Further studies on the mechanism of action of [bis(4-methylphenyl)phosphoryl]methanol in flame retardancy and biomedical research.
2. Development of new synthesis methods for [bis(4-methylphenyl)phosphoryl]methanol that are more efficient and cost-effective.
3. Investigation of the potential applications of [bis(4-methylphenyl)phosphoryl]methanol in other fields, such as energy storage and environmental remediation.
4. Studies on the toxicity and environmental impact of [bis(4-methylphenyl)phosphoryl]methanol, which will be important for its safe use in various applications.
Conclusion
In conclusion, [bis(4-methylphenyl)phosphoryl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on [bis(4-methylphenyl)phosphoryl]methanol is needed to fully understand its potential applications and limitations.
Synthesemethoden
[bis(4-methylphenyl)phosphoryl]methanol can be synthesized using a variety of methods, including the reaction of 4-methylphenylphosphonic acid with formaldehyde in the presence of a catalyst. This method results in the formation of [bis(4-methylphenyl)phosphoryl]methanol as a white crystalline solid with a high melting point.
Wissenschaftliche Forschungsanwendungen
[bis(4-methylphenyl)phosphoryl]methanol has been extensively studied for its potential applications in various fields, including catalysis, flame retardancy, and biomedical research. In catalysis, [bis(4-methylphenyl)phosphoryl]methanol has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. In flame retardancy, [bis(4-methylphenyl)phosphoryl]methanol has been shown to be an effective additive for reducing the flammability of polymers.
Eigenschaften
IUPAC Name |
bis(4-methylphenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-3-7-14(8-4-12)18(17,11-16)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYQZVFJKZTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CO)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(4-methylphenyl)phosphoryl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)



![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
